N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide
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Overview
Description
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of an iodophenyl group attached to a benzoxazole ring, which is further connected to a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the intramolecular O-arylation of o-halobenzanilides using copper catalysis in water. This method is advantageous due to its high yield and the use of water as a green solvent.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the benzoxazole derivative with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazole ring and the methylbenzamide moiety.
Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in intramolecular O-arylation reactions.
Bases: Such as triethylamine, used in the coupling of benzoxazole derivatives with acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce more complex polycyclic compounds.
Scientific Research Applications
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-tumor and anti-inflammatory properties.
Materials Science: Benzoxazole derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used as a probe in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The iodophenyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide can be compared with other benzoxazole derivatives, such as:
- N-benzoyl-N’-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]thiourea
- 4-Morpholineacetamide, N-(2-iodophenyl)-
These compounds share similar structural features but differ in their functional groups and biological activities. The presence of the iodophenyl group in this compound makes it unique and may contribute to its distinct biological properties.
Properties
IUPAC Name |
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2O2/c1-13-3-2-4-15(11-13)20(25)23-17-9-10-19-18(12-17)24-21(26-19)14-5-7-16(22)8-6-14/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVYOZBRSWZREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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